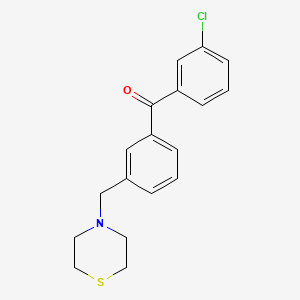

3-Chloro-3'-thiomorpholinomethyl benzophenone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for complex organic molecules containing multiple functional groups and substituents. According to chemical databases, the precise International Union of Pure and Applied Chemistry designation reflects the specific positioning of substituents on the benzophenone core structure. However, a notable discrepancy exists in the literature regarding the exact Chemical Abstracts Service registry number, with sources indicating potential confusion between closely related structural isomers.

The compound under investigation, 3-Chloro-3'-thiomorpholinomethyl benzophenone, appears in chemical databases with specific registry identifications that require careful verification. The systematic naming convention places the chlorine substituent at the 3-position of one benzene ring while the thiomorpholinomethyl group occupies the 3'-position of the adjacent ring system. This nomenclature approach ensures unambiguous identification of the molecular structure and distinguishes it from other positional isomers within the same chemical family.

Chemical Abstracts Service registry numbers serve as unique identifiers for chemical substances, and accurate assignment becomes crucial for research and commercial applications. The compound's classification within chemical databases reflects its status as a benzophenone derivative with specific substitution patterns that influence its chemical behavior and potential applications. The systematic approach to nomenclature enables researchers to precisely communicate structural information and facilitates accurate literature searches and chemical procurement processes.

Properties

IUPAC Name |

(3-chlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUMCTAXNHBIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643366 | |

| Record name | (3-Chlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-03-6 | |

| Record name | (3-Chlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation for Benzophenone Core

Reactants : Aromatic chlorobenzene derivative and benzoyl chloride or benzoyl halide.

Catalyst : Lewis acids such as aluminum chloride (AlCl3) are used to facilitate acylation.

Conditions : Typically carried out in an inert solvent like dichloromethane or carbon disulfide at low to moderate temperatures (0–40°C).

Outcome : Formation of 3-chlorobenzophenone intermediate.

Synthesis of Thiomorpholinomethyl Intermediate

Reactants : Thiomorpholine and a benzyl halide (e.g., chloromethyl benzophenone derivative).

Base : Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate thiomorpholine, enhancing nucleophilicity.

Solvent : Aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Conditions : Reaction performed under controlled temperature (room temperature to 60°C) to optimize yield.

Mechanism : Nucleophilic substitution where thiomorpholine nitrogen attacks the benzyl halide carbon, displacing the halogen and forming the thiomorpholinomethyl linkage.

Final Coupling and Purification

The thiomorpholinomethyl benzophenone is purified by recrystallization or chromatography.

Characterization is done using spectroscopic methods (NMR, IR, MS) to confirm structure and purity.

Comparative Data Table of Preparation Parameters

| Step | Reactants/Conditions | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-chlorobenzene + benzoyl chloride | DCM or CS2 | AlCl3 | 0–40 | 70–85 | Formation of 3-chlorobenzophenone |

| Thiomorpholine alkylation | Thiomorpholine + chloromethyl benzophenone | DMF or DMSO | NaH or K2CO3 | 25–60 | 65–80 | Nucleophilic substitution to attach thiomorpholine |

| Purification | Recrystallization or chromatography | - | - | Ambient | - | Ensures product purity |

Research Findings and Analysis

Reaction Optimization : Studies on related compounds indicate that controlling temperature and using aprotic solvents significantly improve nucleophilic substitution efficiency for attaching thiomorpholine groups.

Yield Considerations : Multi-step synthesis often results in moderate overall yields (~50–70%) due to side reactions and purification losses.

Structural Influence : The presence of the chloro substituent on the aromatic ring can influence reactivity by electron-withdrawing effects, affecting both acylation and substitution steps.

Safety and Handling : Precautions are necessary when handling reagents like AlCl3 and sodium hydride due to their corrosive and reactive nature.

Summary of Preparation Methodology

| Preparation Stage | Description |

|---|---|

| Benzophenone Core Formation | Friedel-Crafts acylation of chlorobenzene with benzoyl chloride using AlCl3 catalyst |

| Thiomorpholine Attachment | Nucleophilic substitution of thiomorpholine on chloromethyl benzophenone intermediate in DMF |

| Purification | Recrystallization or chromatographic techniques to obtain pure this compound |

Additional Notes

While direct synthesis protocols for this compound are scarce, analogous compounds such as 4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone have been synthesized via similar routes involving Friedel-Crafts acylation and nucleophilic substitution.

The thiomorpholine moiety is typically introduced through alkylation reactions facilitated by strong bases in aprotic solvents, consistent across thiomorpholine-containing benzophenone derivatives.

The chloro substituent is often introduced early in the synthesis to influence the electronic properties of the aromatic ring and facilitate selective reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

3-Chloro-3’-thiomorpholinomethyl benzophenone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antiviral properties.

Medicine: Explored for its role in drug development, particularly in preclinical studies.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations in Thiomorpholinomethyl Benzophenones

The benzophenone scaffold allows extensive derivatization. Key structural analogs include:

Key Observations :

- Halogen Type and Position: Chlorine and fluorine substituents influence electron-withdrawing effects and reactivity. For example, 4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone exhibits dual halogenation, enhancing stability in pharmaceutical formulations .

- Thiomorpholinomethyl vs. Piperazinomethyl: Piperazine-containing analogs (e.g., 3-Chloro-3'-(4-methylpiperazinomethyl) benzophenone) replace sulfur with nitrogen, increasing basicity and altering solubility profiles .

Physicochemical and Functional Properties

- Photoactivity: Benzophenones are known photo-initiators. The thiomorpholinomethyl group in this compound may redshift absorption compared to non-aminated analogs, as benzophenone itself activates at higher wavelengths .

- Lipophilicity : Thiomorpholine’s sulfur atom increases lipophilicity relative to piperazine derivatives, impacting membrane permeability in drug design .

- Stability: Fluorinated analogs (e.g., 4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone) often exhibit enhanced metabolic stability due to C–F bond strength .

Notes on Discrepancies and Limitations

- CAS Number Conflicts: and list different CAS numbers (898763-03-6 vs.

- Data Gaps: Limited peer-reviewed studies directly compare the biological activity or synthetic yields of these analogs, emphasizing the need for further research.

Biological Activity

3-Chloro-3'-thiomorpholinomethyl benzophenone (CAS No. 898763-03-6) is a synthetic compound belonging to the benzophenone family, characterized by its unique molecular structure comprising a chlorophenyl group and a thiomorpholinomethyl moiety attached to a benzophenone core. This compound has garnered attention for its potential biological activities, including anticancer, antibacterial, and antiviral properties. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and case studies.

- Molecular Formula: C18H18ClNOS

- Molecular Weight: 331.86 g/mol

- Structure: The compound features a benzophenone backbone which is pivotal in its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.034 | Induces apoptosis via BAX/Bcl-2 regulation |

| MDA-MB-231 (Triple Negative Breast Cancer) | 0.043 | Targets tubulin polymerization |

The compound's mechanism involves targeting tubulin, leading to mitotic catastrophe and cell cycle arrest in the G2/M phase, which is crucial for cancer therapy development .

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. Preliminary studies suggest it has notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings underscore the potential utility of this compound in developing new antimicrobial agents.

Antiviral Properties

The antiviral activity of this compound remains underexplored, but initial data suggest it may inhibit viral replication through interference with viral enzymes or host cell receptors. Further research is needed to elucidate these mechanisms fully.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways depend on the biological system being studied and the concentration of the compound utilized.

Case Studies

Several case studies have highlighted the efficacy of benzophenone derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A study involving MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis as evidenced by increased expression of pro-apoptotic markers and decreased viability in treated cells compared to controls.

- Antibacterial Efficacy Study : In a controlled laboratory setting, this compound was tested against various bacterial strains, showing promising results that warrant further investigation for potential therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for 3-Chloro-3'-thiomorpholinomethyl benzophenone, and how can purity be validated?

Methodological Answer:

Synthesis typically involves multi-step functionalization of benzophenone derivatives. A plausible route includes:

Chlorination: Introduce chlorine at the 3-position via electrophilic substitution using reagents like sulfuryl chloride or N-chlorosuccinimide under anhydrous conditions (analogous to indole chlorination in ).

Thiomorpholinomethylation: Couple thiomorpholine to the benzophenone core via Mannich reaction or nucleophilic aromatic substitution, using formaldehyde as a bridging agent.

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.

Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity. Compare melting points with literature values (if available) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identify the C=O stretch (1640–1670 cm⁻¹) and C-Cl vibrations (550–750 cm⁻¹). Solvent selection (e.g., acetonitrile vs. alcohols) affects band splitting due to hydrogen bonding ( ).

- NMR: ¹H NMR in CDCl₃ resolves aromatic protons (δ 7.2–8.0 ppm) and thiomorpholine methylene groups (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (δ ~195 ppm) and quaternary carbons.

- UV-Vis: Solvatochromic shifts in λmax (e.g., 250–300 nm) reveal solvent-polarity-dependent electronic transitions ().

Advanced: How do solvent interactions influence the compound’s spectroscopic and stability properties?

Methodological Answer:

- Solvatochromism: Polar solvents (e.g., ethanol) induce redshift in UV-Vis spectra due to stabilization of the excited state. Halogenated solvents (e.g., chloroform) reduce hydrogen-bonding interactions, simplifying IR bands ( ).

- Hydrogen Bonding: In alcohols, the C=O stretch splits into two Kubo–Anderson bands (τc ≈ 7.7 ps for H-bond lifetimes), whereas halogenated solvents show a single peak ( ).

- Stability: Avoid protic solvents (e.g., water) to prevent hydrolysis of the thiomorpholine moiety. Store at –20°C under argon to minimize degradation (analogous to benzophenone stability in ).

Advanced: What computational methods validate the compound’s electronic structure and reactivity?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311G(d,p) to model vibrational frequencies (e.g., C=O stretch ~1650 cm⁻¹) and compare with experimental IR data ( ).

- Electrostatic Potential Maps: Identify electrophilic sites (e.g., chlorine atom) and nucleophilic regions (thiomorpholine sulfur) to predict reactivity in cross-coupling reactions.

- Solvent Modeling: Apply the polarizable continuum model (PCM) to simulate solvent effects on UV-Vis spectra and validate against experimental solvatochromic data .

Advanced: How can contradictions in spectral data under varying experimental conditions be resolved?

Methodological Answer:

- Band Deconvolution: For split IR peaks in alcohols, use Gaussian/Lorentzian fitting to distinguish between free and H-bonded C=O groups ( ).

- Kinetic Studies: Monitor reaction intermediates (e.g., IV-chloro derivatives) via iodometry or time-resolved spectroscopy to identify transient species ( ).

- Control Experiments: Repeat syntheses in rigorously dried solvents to isolate solvent-free spectral baselines.

Basic: What are the critical considerations for handling and storing this compound?

Methodological Answer:

- Light Sensitivity: Protect from UV light to prevent photooxidation of the benzophenone core.

- Moisture Control: Use anhydrous solvents and store in desiccators to avoid hydrolysis of the thiomorpholine group.

- Toxicity: Follow protocols for benzophenone derivatives, including fume hood use and PPE (gloves, lab coat) due to potential genotoxicity ().

Advanced: What intermediates are proposed in the synthesis of this compound?

Methodological Answer:

- IV-Chloro Intermediate: Analogous to IV-chloroindole ( ), a transient IV-chloro benzophenone may form during chlorination.

- Thiomorpholine Adduct: A Schiff base intermediate could form during Mannich reactions, detectable via ESI-MS or <sup>15</sup>N NMR.

- Mechanistic Probes: Use isotopic labeling (e.g., D2O) to trace proton transfer steps in rearrangement reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.